

# A Technical Guide to the Spectroscopic Data of 3-N-Cbz-Aminomethylaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-N-Cbz-Aminomethylaniline

Cat. No.: B1271412

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This technical guide provides a detailed overview of the expected spectroscopic data for **3-N-Cbz-Aminomethylaniline** (Benzyl (3-aminobenzyl)carbamate). The information herein is compiled from spectral data of analogous compounds and established principles of spectroscopic analysis, offering a predictive yet comprehensive resource for researchers.

## Chemical Structure

Systematic Name: Benzyl (3-aminobenzyl)carbamate Common Name: **3-N-Cbz-Aminomethylaniline** Molecular Formula:  $C_{15}H_{16}N_2O_2$  Molecular Weight: 256.30 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-N-Cbz-Aminomethylaniline**. These predictions are based on the analysis of its constituent functional groups: the 3-aminobenzyl moiety and the carbobenzyloxy (Cbz) protecting group.

### 2.1. $^1H$ NMR Spectroscopy

Predicted solvent:  $CDCl_3$ . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.40	m	5H	C <sub>6</sub> H <sub>5</sub> (Cbz group)
~7.05-7.15	t	1H	Ar-H (Position 5)
~6.55-6.70	m	3H	Ar-H (Positions 2, 4, 6)
~5.10	s	2H	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> O
~5.00	br s	1H	NH (Carbamate)
~4.30	d	2H	ArCH <sub>2</sub> NH
~3.70	br s	2H	NH <sub>2</sub> (Aniline)

## 2.2. <sup>13</sup>C NMR Spectroscopy

Predicted solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

Chemical Shift ( $\delta$ , ppm)	Assignment
~156.5	C=O (Carbamate)
~147.0	C-NH <sub>2</sub> (Aromatic)
~139.5	Quaternary Ar-C (Position 3)
~136.5	Quaternary Ar-C (Cbz group)
~129.5	Ar-C (Position 5)
~128.5	Ar-C (Cbz group, ortho/meta)
~128.0	Ar-C (Cbz group, para)
~118.0	Ar-C (Position 6)
~115.0	Ar-C (Position 4)
~114.0	Ar-C (Position 2)
~67.0	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> O
~45.0	ArCH <sub>2</sub> NH

### 2.3. Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (primary amine, NH <sub>2</sub> )
3350 - 3250	Medium	N-H stretch (secondary amine, carbamate)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (carbamate)
1620 - 1580	Strong	N-H bend (primary amine) & C=C stretch (aromatic)
1550 - 1500	Medium	C=C stretch (aromatic)
1250 - 1200	Strong	C-O stretch (ester)
1100 - 1000	Medium	C-N stretch
800 - 690	Strong	C-H bend (out-of-plane, aromatic)

## 2.4. Mass Spectrometry (MS)

m/z Ratio	Proposed Fragment
256	[M] <sup>+</sup> (Molecular ion)
148	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Loss of benzyloxy group)
108	[C <sub>7</sub> H <sub>9</sub> N] <sup>+</sup> (benzylamine fragment)
106	[C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup> (aminotropylium ion)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **3-N-Cbz-Aminomethylaniline** in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum at room temperature. Use a standard pulse sequence with a  $30^\circ$  pulse angle and a relaxation delay of 1-2 seconds. Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve adequate signal-to-noise.

### 3.2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
  - Neat Liquid/Solid: Place a small amount of the sample on a diamond attenuated total reflectance (ATR) crystal.
  - KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Acquisition: Record the spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ . Perform a background scan prior to the sample scan to subtract atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  absorptions.

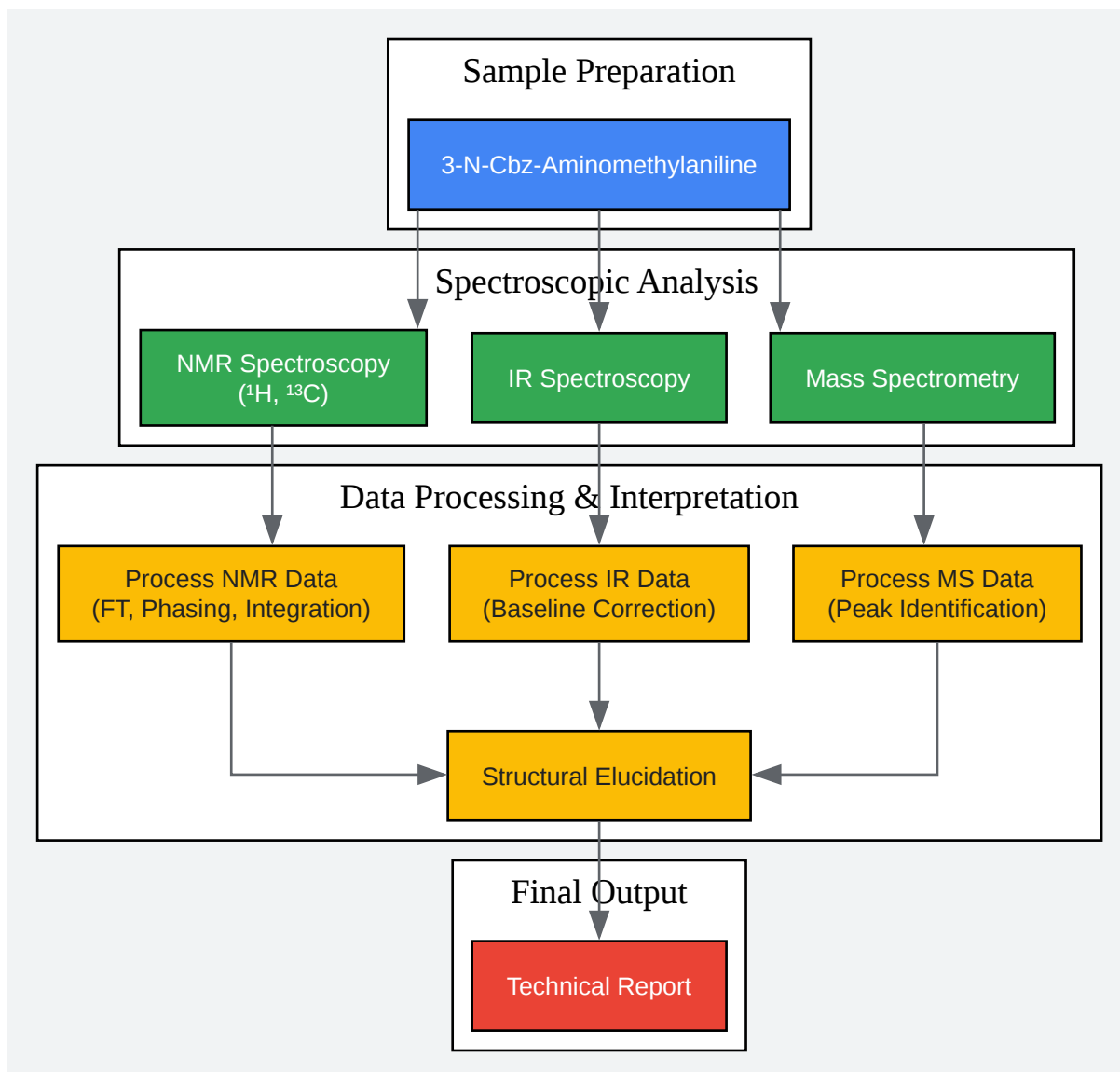
### 3.3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI).

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- GC-MS Conditions (for a volatile derivative):
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.
  - Carrier Gas: Helium.
- Mass Spectrometer Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).
  - Mass Range: Scan from  $m/z$  40 to 400.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-N-Cbz-Aminomethylaniline**.



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Caption: General workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)